![molecular formula C10H7ClN4 B11886434 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61164-87-2](/img/structure/B11886434.png)
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different triazoloquinazoline isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization: Acidic conditions, such as the use of glacial acetic acid, are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: It has been used in studies investigating the interaction of triazoloquinazolines with biomolecular targets, such as adenosine and benzodiazepine receptors.
Material Science:
作用機序
The mechanism of action of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. For example, derivatives of triazoloquinazolines have been shown to inhibit the ERK signaling pathway, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and its high dipole moments contribute to its interaction with various biomolecular targets .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazoline: Another isomer of triazoloquinazoline with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: A related compound with applications in medicinal chemistry, particularly as anticancer agents.
Uniqueness
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further modified to enhance its biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development.
特性
CAS番号 |
61164-87-2 |
|---|---|
分子式 |
C10H7ClN4 |
分子量 |
218.64 g/mol |
IUPAC名 |
5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H7ClN4/c11-5-9-14-8-4-2-1-3-7(8)10-12-6-13-15(9)10/h1-4,6H,5H2 |
InChIキー |
WSXOXHRNGUZUMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC=NN3C(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


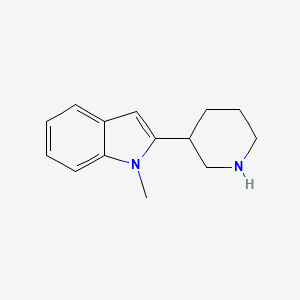

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
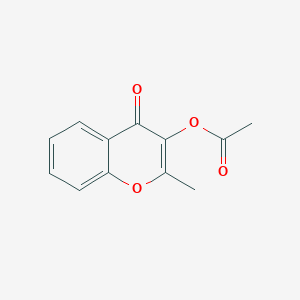
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
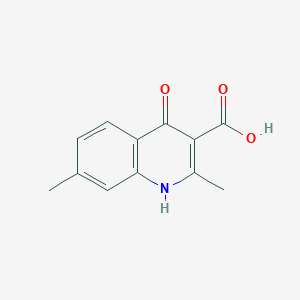
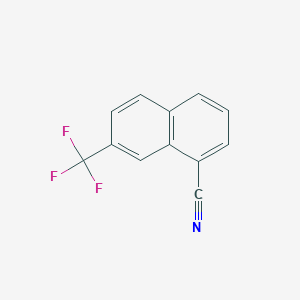
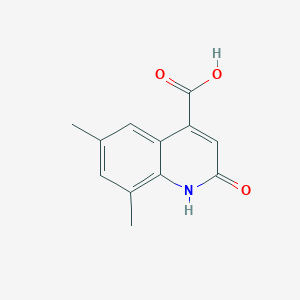

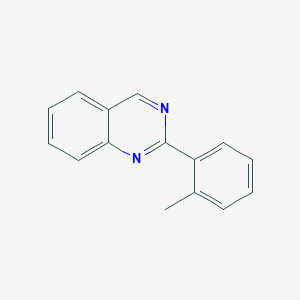
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)
